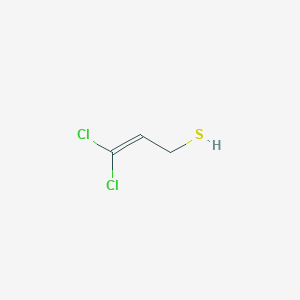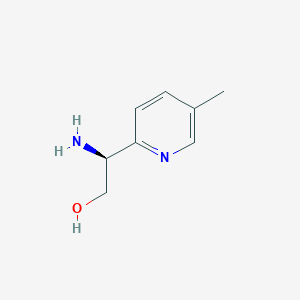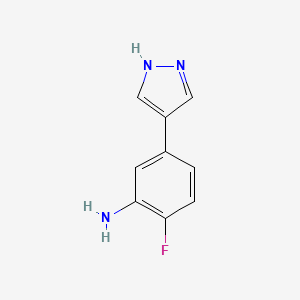
2-fluoro-5-(1H-pyrazol-4-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-5-(1H-pyrazol-4-yl)aniline: is an organic compound that belongs to the class of aniline derivatives It features a fluorine atom and a pyrazole ring attached to the benzene ring of aniline
准备方法
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aniline under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 2-Fluoro-5-(1H-pyrazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups (if present) to amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.
科学研究应用
2-Fluoro-5-(1H-pyrazol-4-yl)aniline has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or fluorescence.
Biological Research: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: It can be used in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-fluoro-5-(1H-pyrazol-4-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors. The presence of the fluorine atom and the pyrazole ring can enhance its binding affinity and specificity. Molecular targets may include kinases, proteases, or other enzymes involved in disease pathways .
相似化合物的比较
4-Fluoro-2-(1H-pyrazol-3-yl)phenol: This compound features a similar structure but with a hydroxyl group instead of an amino group.
2-(1H-Pyrazol-5-yl)aniline: This compound lacks the fluorine atom but has a similar pyrazole ring attached to the aniline structure.
Uniqueness: 2-Fluoro-5-(1H-pyrazol-4-yl)aniline is unique due to the presence of both the fluorine atom and the pyrazole ring, which can enhance its chemical reactivity and binding properties. The fluorine atom can increase the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science.
属性
分子式 |
C9H8FN3 |
|---|---|
分子量 |
177.18 g/mol |
IUPAC 名称 |
2-fluoro-5-(1H-pyrazol-4-yl)aniline |
InChI |
InChI=1S/C9H8FN3/c10-8-2-1-6(3-9(8)11)7-4-12-13-5-7/h1-5H,11H2,(H,12,13) |
InChI 键 |
RNEVDEAQSFYSFS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=CNN=C2)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


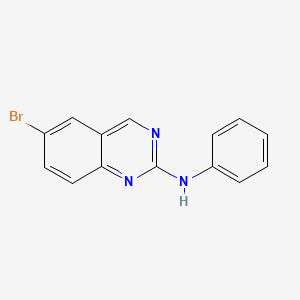
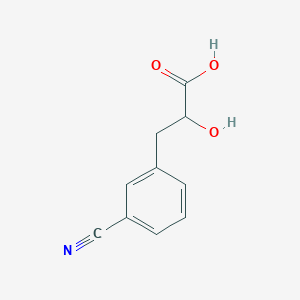
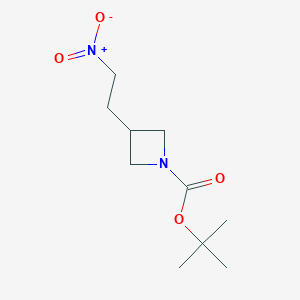
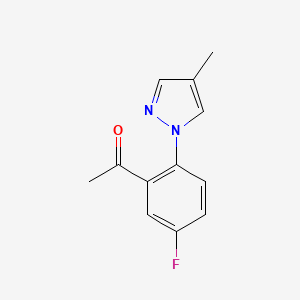
![N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B13615685.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-aminedihydrochloride](/img/structure/B13615686.png)
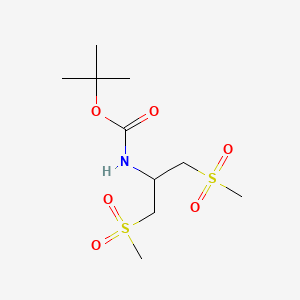
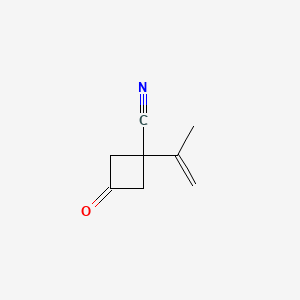
![tert-butylN-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate](/img/structure/B13615696.png)
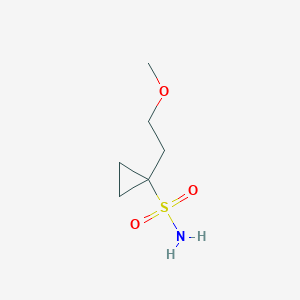

![3-[3-(Benzyloxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B13615708.png)
